molecular formula C15H13ClO2S B1327060 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid CAS No. 1142202-49-0

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid

Cat. No. B1327060
CAS RN: 1142202-49-0
M. Wt: 292.8 g/mol
InChI Key: MKYIOSFMRGRTLC-UHFFFAOYSA-N
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Description

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO2S and a molecular weight of 292.78 .


Molecular Structure Analysis

The molecular structure of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid consists of a benzoic acid group attached to a 2-chlorophenyl ethylthio group . The exact arrangement of these groups in space and their bond lengths and angles would require more detailed structural analysis techniques such as X-ray crystallography.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and analyze protein interactions and dynamics within a biological sample .

Organic Synthesis

In organic synthesis , this thioester is a valuable intermediate for constructing more complex molecules. Its reactivity with nucleophiles makes it suitable for creating new carbon-sulfur bonds, essential in pharmaceuticals and agrochemicals .

Drug Discovery

As a part of drug discovery, this acid derivative serves as a building block in the synthesis of potential therapeutic agents. Its molecular structure can be incorporated into novel compounds with biological activity .

Material Science

In material science , researchers explore the use of this compound in developing new materials with specific properties, such as conductivity or luminescence, which could be applied in electronics or photonics .

Biochemical Assays

This chemical is used in biochemical assays to study enzyme kinetics and inhibition. Its unique structure allows it to interact with various enzymes, providing insights into their mechanisms .

Environmental Chemistry

In environmental chemistry , it’s employed to understand the fate and transport of chlorinated organic compounds in the environment. Its behavior can be studied to predict how similar contaminants move and degrade .

Analytical Chemistry

The compound is used in analytical chemistry for developing new analytical methods. It can act as a standard or reagent in chromatography and spectrometry to detect and quantify other substances .

Chemical Education

Lastly, in chemical education , it serves as an example to teach various concepts such as molecular structure, reactivity, and synthetic pathways, helping students grasp complex chemical ideas .

properties

IUPAC Name

2-[2-(2-chlorophenyl)ethylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-7-3-1-5-11(13)9-10-19-14-8-4-2-6-12(14)15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYIOSFMRGRTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCSC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238745
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid

CAS RN

1142202-49-0
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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